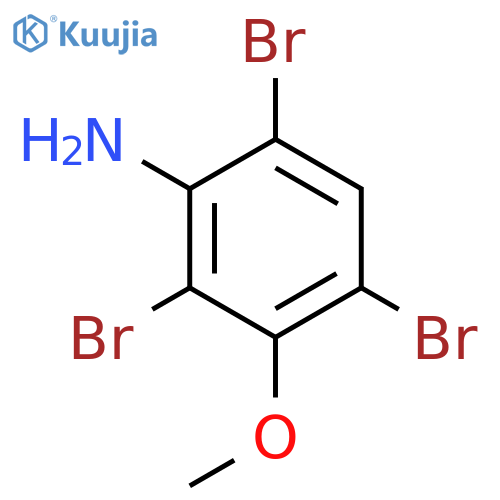

Cas no 36255-23-9 (Benzenamine, 2,4,6-tribromo-3-methoxy-)

36255-23-9 structure

商品名:Benzenamine, 2,4,6-tribromo-3-methoxy-

Benzenamine, 2,4,6-tribromo-3-methoxy- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 2,4,6-tribromo-3-methoxy-

- 2,4,6-tribromo-3-methoxyaniline

- 36255-23-9

- BS-28487

- DTXSID90539374

-

- インチ: InChI=1S/C7H6Br3NO/c1-12-7-4(9)2-3(8)6(11)5(7)10/h2H,11H2,1H3

- InChIKey: JZQCNZSTRKBXOU-UHFFFAOYSA-N

- ほほえんだ: COC1=C(C=C(C(=C1Br)N)Br)Br

計算された属性

- せいみつぶんしりょう: 356.79988

- どういたいしつりょう: 356.79995g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 158

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 3.3

- トポロジー分子極性表面積: 35.2Ų

じっけんとくせい

- PSA: 35.25

Benzenamine, 2,4,6-tribromo-3-methoxy- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| 1PlusChem | 1P00D35U-250mg |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 250mg |

$183.00 | 2025-02-26 | |

| A2B Chem LLC | AG09826-1g |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 1g |

$391.00 | 2024-04-20 | |

| A2B Chem LLC | AG09826-250mg |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 250mg |

$176.00 | 2024-04-20 | |

| 1PlusChem | 1P00D35U-5g |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 5g |

$1392.00 | 2025-02-26 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1734458-1g |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 98% | 1g |

¥4321.00 | 2024-05-16 | |

| A2B Chem LLC | AG09826-5g |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 5g |

$1316.00 | 2024-04-20 | |

| 1PlusChem | 1P00D35U-1g |

2,4,6-Tribromo-3-methoxyaniline |

36255-23-9 | 96% | 1g |

$418.00 | 2025-02-26 |

Benzenamine, 2,4,6-tribromo-3-methoxy- 関連文献

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

-

Wulan Tri Wahyuni,Frank Marken Analyst, 2020,145, 1903-1909

-

Nicolás Montenegro-Pohlhammer,Rodrigo Urzúa-Leiva,Dayán Páez-Hernández,Gloria Cárdenas-Jirón Dalton Trans., 2019,48, 8418-8426

-

William Barrett,Somaye Nasr,Jing Shen,Yongfeng Hu,Robert E. Hayes,Robert W. J. Scott,Natalia Semagina Catal. Sci. Technol., 2020,10, 4229-4236

-

Marta L. S. Batista,Helena Passos,Bruno J. M. Henriques,Edward J. Maginn,Simão P. Pinho,Mara G. Freire,José R. B. Gomes,João A. P. Coutinho Phys. Chem. Chem. Phys., 2016,18, 18958-18970

36255-23-9 (Benzenamine, 2,4,6-tribromo-3-methoxy-) 関連製品

- 1511093-74-5(tert-butyl 3-(1-phenylethyl)piperazine-1-carboxylate)

- 2228563-49-1(3-5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl-2,2-difluoropropan-1-amine)

- 1804924-86-4(6-Amino-2-(difluoromethyl)-4-iodopyridine-3-carboxylic acid)

- 266346-59-2(9H-Fluorene, 9-(dimethylsilyl)-)

- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)

- 2249321-27-3(N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide)

- 1993365-96-0(2-{[(1S,2S)-2-Hydroxycyclohexyl]sulfanyl}-5-methylpyrimidin-4-ol)

- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)

- 1347108-53-5(5-methyl-4-sulfamoyl-1H-pyrazole-3-carboxylic acid)

- 923196-02-5(3-fluoro-N-{2-3-(4-methoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}benzamide)

推奨される供給者

Hubei Changfu Chemical Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

pengshengyue

ゴールドメンバー

中国のサプライヤー

大量